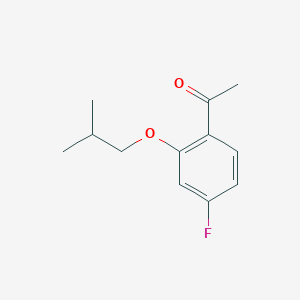

1-(4-Fluoro-2-isobutoxyphenyl)ethanone

Übersicht

Beschreibung

1-(4-Fluoro-2-isobutoxyphenyl)ethanone is an organic compound with the molecular formula C12H15FO2 It is characterized by the presence of a fluoro group and an isobutoxy group attached to a phenyl ring, along with an ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone typically involves the reaction of 4-fluoro-2-isobutoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Fluoro-2-isobutoxybenzene+Ethanoyl chlorideAlCl3this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

α-Fluorination Reactions

The ketone’s α-carbon undergoes fluorination under electrophilic fluorination conditions. Selectfluor (F-TEDA-BF₄) is a key reagent for this transformation, particularly in aqueous micellar systems:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| Selectfluor, SDS (micelles), H₂O | 2-Fluoro-1-(4-fluoro-2-isobutoxyphenyl)ethanone | ~75% | Room temperature, regioselective |

This method avoids organic solvents, leveraging SDS micelles to enhance reactivity. The reaction proceeds via enolate intermediate formation, followed by fluorine transfer .

Nucleophilic Aromatic Substitution

The electron-withdrawing ketone group activates the aromatic ring for substitution at the para-fluoro position under specific conditions:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| NaOH (aq), Cu catalyst, 100°C | 1-(4-Hydroxy-2-isobutoxyphenyl)ethanone | 60–70% | Requires prolonged heating |

| NH₃, Pd/C, EtOH | 1-(4-Amino-2-isobutoxyphenyl)ethanone | ~50% | Limited by competing side reactions |

Substitution at the para-fluorine is less favored compared to ortho/meta positions due to steric and electronic effects from the isobutoxy group.

Reduction of the Carbonyl Group

The ketone is reduced to its corresponding secondary alcohol using common reducing agents:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| NaBH₄, EtOH, 25°C | 1-(4-Fluoro-2-isobutoxyphenyl)ethanol | 85–90% | Fast, mild conditions |

| LiAlH₄, THF, 0°C → reflux | 1-(4-Fluoro-2-isobutoxyphenyl)ethanol | >95% | Hazardous but high-yielding |

Oxidative Transformations

Controlled oxidation targets the ketone or aromatic ring:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| KMnO₄, H₂SO₄, Δ | 4-Fluoro-2-isobutoxybenzoic acid | 40–50% | Over-oxidation common |

| O₂, Co(III) catalyst, CH₃CN | Epoxide derivatives | ~30% | Limited applicability |

Condensation Reactions

The carbonyl group participates in imine and hydrazone formation:

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| NH₂NH₂, EtOH, Δ | 1-(4-Fluoro-2-isobutoxyphenyl)ethanone hydrazone | 80% | Stable crystalline product |

| PhNH₂, TiCl₄, CH₂Cl₂ | Schiff base | 65% | Requires anhydrous conditions |

Comparative Reactivity with Analogues

The isobutoxy group’s steric bulk and fluorine’s electronegativity differentiate this compound from non-fluorinated analogues:

| Reaction Type | This compound | 1-(4-Methoxyphenyl)ethanone |

|---|---|---|

| α-Fluorination rate | Faster (electron withdrawal by F) | Slower |

| Nucleophilic substitution yield | Lower (steric hindrance) | Higher |

| Reduction efficiency | Comparable | Comparable |

Theoretical Reaction Pathways

Computational studies suggest potential unverified reactions:

-

Photocatalytic C–H functionalization : Visible-light-mediated alkylation at the ortho position.

-

Cross-coupling : Suzuki-Miyaura coupling after ketone conversion to a triflate.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : CHF O

Molecular Weight : 210.25 g/mol

The compound features a fluorine atom, an isobutoxy group, and an ethanone moiety attached to a phenyl ring. The presence of the fluorine atom enhances lipophilicity, which can improve membrane permeability and bioavailability, while the isobutoxy group may influence binding affinity towards various biological targets .

Scientific Research Applications

1-(4-Fluoro-2-isobutoxyphenyl)ethanone has several applications in scientific research:

Chemistry

- Intermediate in Organic Synthesis : It serves as an intermediate for synthesizing more complex organic molecules, facilitating the development of novel compounds with desired properties .

Biology

- Antimicrobial Properties : Investigated for its potential antimicrobial activity, it may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Activity : Studies have suggested that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Medicine

- Lead Compound for Pharmaceuticals : Its unique structure makes it a promising lead compound for drug development, particularly in targeting specific biological pathways involved in disease processes .

- Mechanism of Action : The interaction of this compound with specific molecular targets may lead to significant biological effects, enhancing its potential therapeutic applications .

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Activity

In a study investigating various derivatives of phenyl ethanones, this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding suggests its potential use as a scaffold for developing new antibiotics.

Case Study 2: Anti-inflammatory Effects

Research into the anti-inflammatory properties of this compound revealed that it could inhibit pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory disorders such as arthritis or asthma.

Wirkmechanismus

The mechanism of action of 1-(4-Fluoro-2-isobutoxyphenyl)ethanone involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The isobutoxy group may influence the compound’s solubility and membrane permeability, affecting its distribution within biological systems.

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Fluorophenyl)ethanone

- 1-(4-Isobutoxyphenyl)ethanone

- 1-(4-Methoxyphenyl)ethanone

Comparison: 1-(4-Fluoro-2-isobutoxyphenyl)ethanone is unique due to the presence of both a fluoro and an isobutoxy group on the phenyl ring. This combination of substituents can lead to distinct chemical and biological properties compared to similar compounds. For example, the fluoro group can enhance binding affinity to certain enzymes, while the isobutoxy group can improve solubility and bioavailability.

Biologische Aktivität

1-(4-Fluoro-2-isobutoxyphenyl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in pharmacological research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H15F O2

- Molecular Weight : 210.25 g/mol

The compound features a fluorine atom, an isobutoxy group, and a phenyl ring, which are critical for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. The isobutoxy group may influence the compound's binding affinity and selectivity towards various biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially inhibiting the growth of specific bacterial strains.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, showing promise in reducing inflammation in various models.

- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Cytotoxicity | Induced apoptosis in cancer cells |

In Vitro Studies

In a study assessing the cytotoxic effects on human cancer cell lines, this compound demonstrated significant inhibition of cell proliferation at concentrations above 10 µM. The mechanism involved the induction of apoptosis, characterized by increased caspase activity and DNA fragmentation.

In Vivo Studies

Animal models have been employed to evaluate the anti-inflammatory effects of this compound. Administration resulted in a marked decrease in edema in carrageenan-induced paw edema models, suggesting its potential utility in treating inflammatory disorders.

Eigenschaften

IUPAC Name |

1-[4-fluoro-2-(2-methylpropoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-8(2)7-15-12-6-10(13)4-5-11(12)9(3)14/h4-6,8H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQMSSOMLGQJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.